![molecular formula C24H22N4O2 B12405151 N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SMO-IN-1 is a compound known for its role as a Smoothened (SMO) inhibitor. It is particularly effective against the sonic Hedgehog (Hh) protein, with an EC50 value of 89 nM . This compound is primarily used in scientific research to study the Hedgehog signaling pathway, which is crucial in various biological processes, including embryonic development and cancer progression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SMO-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the formation of key intermediates through reactions such as amide bond formation and aromatic substitution . The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of SMO-IN-1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
SMO-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of analogs with different functional groups .
Aplicaciones Científicas De Investigación
SMO-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of the Hedgehog signaling pathway and to develop new inhibitors with improved efficacy.
Mecanismo De Acción
SMO-IN-1 exerts its effects by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. By binding to SMO, the compound prevents the activation of downstream signaling molecules, thereby inhibiting the pathway’s activity. This mechanism is particularly useful in cancer research, as the Hedgehog pathway is often dysregulated in various cancers .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to SMO-IN-1 include:
Sonidegib: Another SMO inhibitor used in cancer treatment.
Vismodegib: A clinically approved SMO inhibitor for treating basal cell carcinoma.
Cyclopamine: A naturally occurring SMO inhibitor used in research.
Uniqueness
SMO-IN-1 is unique due to its high potency and specificity for the Smoothened protein. Its effectiveness at low concentrations makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H22N4O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-[2-methyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-17-6-7-19(23-14-28(2)16-26-23)13-22(17)27-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14,16H,15H2,1-2H3,(H,27,29) |
Clave InChI |
IIZZQZANQFYVIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


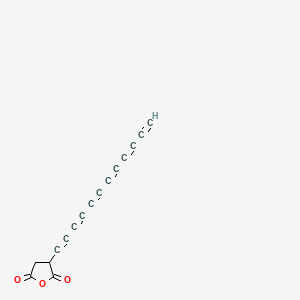
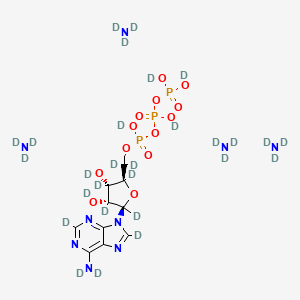
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
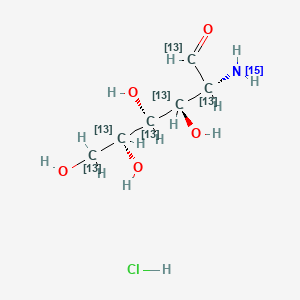
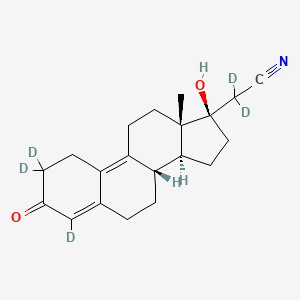
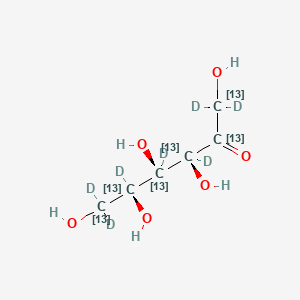
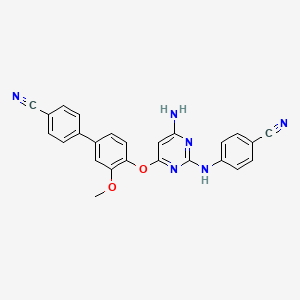
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)
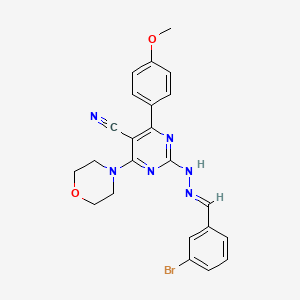

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)



